7-Methoxy-2-(trifluoromethyl)-1H-indole
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Overview
Description
7-Methoxy-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are a class of compounds that are widely distributed in nature and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(trifluoromethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-7-methoxyquinolin-4(1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-Methoxy-2-(trifluoromethyl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-(trifluoromethyl)quinolin-4-ol: This compound shares a similar structure but has a quinoline core instead of an indole core.
7-Methoxy-2-trifluoromethyl-1H-benzoimidazole: This compound has a benzimidazole core and similar functional groups.
Uniqueness
7-Methoxy-2-(trifluoromethyl)-1H-indole is unique due to its specific combination of the indole core with methoxy and trifluoromethyl groups
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3NO/c1-15-7-4-2-3-6-5-8(10(11,12)13)14-9(6)7/h2-5,14H,1H3 |
InChI Key |
SAHNBBRMHRENJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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